N-Ethyl-9-oxo-2,4,6,8-tetrakis(o-chlorophenyl)-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide

Description

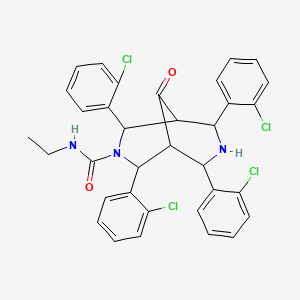

N-Ethyl-9-oxo-2,4,6,8-tetrakis(o-chlorophenyl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide is a bicyclic piperidine derivative with a 3,7-diazabicyclo[3.3.1]nonane core. This scaffold is structurally related to lupin alkaloids such as lupanine and sparteine, which exhibit diverse biological activities . The compound is distinguished by four ortho-chlorophenyl groups at positions 2, 4, 6, and 8, and an N-ethyl carboxamide substituent at position 3. Synthesis typically involves double Mannich reactions or Wolff-Kishner reductions, as seen in related derivatives .

Properties

CAS No. |

82058-41-1 |

|---|---|

Molecular Formula |

C34H29Cl4N3O2 |

Molecular Weight |

653.4 g/mol |

IUPAC Name |

2,4,6,8-tetrakis(2-chlorophenyl)-N-ethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide |

InChI |

InChI=1S/C34H29Cl4N3O2/c1-2-39-34(43)41-31(21-13-5-9-17-25(21)37)27-29(19-11-3-7-15-23(19)35)40-30(20-12-4-8-16-24(20)36)28(33(27)42)32(41)22-14-6-10-18-26(22)38/h3-18,27-32,40H,2H2,1H3,(H,39,43) |

InChI Key |

RRNXXLZNBXADPO-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)N1C(C2C(NC(C(C1C3=CC=CC=C3Cl)C2=O)C4=CC=CC=C4Cl)C5=CC=CC=C5Cl)C6=CC=CC=C6Cl |

Origin of Product |

United States |

Preparation Methods

Overall Synthetic Strategy

The synthesis of this compound generally follows a multi-step organic reaction sequence centered on constructing the bicyclic diazabicyclo[3.3.1]nonane scaffold and introducing the four ortho-chlorophenyl substituents, followed by functionalization at the 3-position with an N-ethyl carboxamide and oxidation at the 9-position to form the ketone.

Key Synthetic Steps

Step 1: Formation of 2,4,6,8-tetrakis(o-chlorophenyl)-3,7-diazabicyclo(3.3.1)nonan-9-one

The bicyclic core bearing four ortho-chlorophenyl groups and a ketone at position 9 is synthesized via condensation reactions involving appropriate diamine and chlorophenyl-substituted precursors under controlled conditions.

Step 2: Condensation with N-Ethylcarboxamide

The key step involves condensation between the above bicyclic ketone intermediate and N-ethylcarboxamide. This reaction forms the carboxamide moiety at the 3-position of the bicyclic system.

Step 3: Use of O-Benzylhydroxylamine Hydrochloride and Sodium Acetate Trihydrate

These reagents are employed to facilitate the condensation and stabilize intermediates. The reaction is typically carried out in a mixed solvent system of ethanol and chloroform to optimize solubility and reaction kinetics.

Step 4: Purification

The crude product is purified by recrystallization from suitable solvents or chromatographic techniques to achieve high purity.

Reaction Conditions

Solvents: Ethanol and chloroform mixture are preferred for the condensation step.

Temperature: Controlled temperatures are maintained to optimize reaction rates and minimize side reactions.

Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress and ensure complete conversion of starting materials.

Detailed Reaction Scheme and Analysis

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Formation of bicyclic ketone | Condensation of diamine with chlorophenyl precursors | Formation of 2,4,6,8-tetrakis(o-chlorophenyl)-3,7-diazabicyclo(3.3.1)nonan-9-one |

| 2 | Condensation | N-Ethylcarboxamide, O-benzylhydroxylamine hydrochloride, sodium acetate trihydrate, EtOH/CHCl3 | Introduction of N-ethyl carboxamide group at position 3 |

| 3 | Purification | Recrystallization or chromatography | Isolation of high purity this compound |

Research Findings and Optimization

Yield and Purity

The condensation reaction yields are optimized by adjusting solvent ratios and reaction temperature.

Purity is enhanced by recrystallization from ethanol or other suitable solvents.

Reaction Monitoring

Thin-layer chromatography is effective for tracking the progress of the key condensation step.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for confirming the structure and purity of the final product.

Mechanistic Insights

The bicyclic framework formation involves nucleophilic attack and ring closure facilitated by the diamine and chlorophenyl precursors.

The condensation with N-ethylcarboxamide likely proceeds via nucleophilic addition to the ketone carbonyl, followed by dehydration to form the amide linkage.

Summary Table of Preparation Methods

| Aspect | Description |

|---|---|

| Starting Materials | Diamine derivatives, chlorophenyl precursors, N-ethylcarboxamide |

| Key Reaction Types | Condensation, nucleophilic addition, ring closure |

| Reagents Used | O-Benzylhydroxylamine hydrochloride, sodium acetate trihydrate |

| Solvent System | Ethanol and chloroform mixture |

| Purification Techniques | Recrystallization, chromatography |

| Monitoring Techniques | Thin-layer chromatography, NMR, IR, MS |

| Yield Optimization | Controlled temperature, solvent ratio adjustment |

| Structural Confirmation | Spectroscopic characterization (NMR, IR, MS) |

Chemical Reactions Analysis

2,4,6,8-Tetrakis(2-chlorophenyl)-N-ethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

N-Ethyl-9-oxo-2,4,6,8-tetrakis(o-chlorophenyl)-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide has shown promise in medicinal chemistry due to its potential biological activity.

Anticancer Activity

Research indicates that compounds with similar structural features may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The electron-withdrawing nature of the chlorophenyl groups can enhance the compound's interaction with biological targets, potentially leading to the development of novel anticancer agents.

Anti-inflammatory Effects

Studies suggest that diazabicyclo compounds can modulate inflammatory responses. The inhibition of inflammatory mediators could be a significant therapeutic target for conditions such as arthritis and other chronic inflammatory diseases.

Materials Science

The unique chemical structure of this compound allows for its application in materials science.

Electronic Materials

Due to its electron-withdrawing characteristics, this compound may be utilized in the development of electronic materials such as sensors and organic semiconductors. Its ability to influence charge transport properties makes it a candidate for enhancing the performance of electronic devices.

Polymer Chemistry

Incorporating this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties. Research into polymer composites containing diazabicyclo derivatives could yield innovative materials for various industrial applications.

Analytical Chemistry

The compound's distinct structure allows for its use in analytical chemistry as a potential reagent or standard in various assays.

Chromatographic Techniques

This compound may serve as an internal standard in chromatographic methods due to its well-defined chemical properties and stability under various conditions.

Spectroscopic Applications

Given its complex structure, this compound can be analyzed using various spectroscopic techniques (e.g., NMR and mass spectrometry), providing valuable insights into molecular interactions and stability.

Mechanism of Action

The mechanism of action of 2,4,6,8-Tetrakis(2-chlorophenyl)-N-ethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide involves its interaction with specific molecular targets. In biological systems, it binds to opioid receptors, modulating pain perception pathways. The compound’s unique structure allows it to fit into the receptor binding sites, leading to analgesic effects. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of 3,7-diazabicyclo[3.3.1]nonanes are highly dependent on substituent patterns. Key analogs include:

Physicochemical Properties

- Solubility : The ortho-chlorophenyl groups in the target compound likely reduce aqueous solubility compared to phenyl or fluorophenyl analogs. β-cyclodextrin complexation improves solubility by up to 40% in related derivatives .

- Lipophilicity : N-Butyl derivatives (e.g., ITA-429) have higher XLogP3 values (5.8) than N-ethyl analogs, correlating with increased membrane permeability .

- Crystallography : Substituents dictate ring puckering. For instance, 2-fluorophenyl derivatives adopt chair–boat conformations, while tetraphenyl analogs exhibit twin-chair geometries .

Biological Activity

N-Ethyl-9-oxo-2,4,6,8-tetrakis(o-chlorophenyl)-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide (commonly referred to as ITA-474) is a complex organic compound with significant potential in medicinal chemistry. Its structural features and biological activities have garnered interest in various research fields, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

This compound belongs to the class of diazabicyclo[3.3.1]nonane derivatives. Its unique bicyclic framework is characterized by:

- Four o-chlorophenyl groups : These groups enhance the electron-withdrawing characteristics of the compound, influencing its reactivity and interactions with biological targets.

- Carboxamide moiety : This functional group is crucial for biological activity, as it can participate in hydrogen bonding and other interactions with proteins and enzymes.

Molecular Formula

- Molecular Formula : C34H29Cl4N3O2

- Molecular Weight : 653.42496 g/mol

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Inhibition of Class I PI3-Kinase :

- Antitumor Activity :

- Potential for Treating Inflammatory Diseases :

Case Studies and Research Findings

Several studies have explored the biological effects of ITA-474:

The mechanism through which this compound exerts its biological effects involves:

- Hydrophobic Interactions : The bulky chlorophenyl groups facilitate interactions with hydrophobic pockets of target proteins.

- Hydrogen Bonding : The carboxamide group can form hydrogen bonds with amino acid residues in active sites of enzymes or receptors.

These interactions are essential for modulating the activity of various biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Ethyl-9-oxo-2,4,6,8-tetrakis(o-chlorophenyl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide?

- Methodology : Modified Mannich condensation is widely used for synthesizing diazabicyclononane derivatives. For example, 4-chlorobenzaldehyde, acetone, and ammonium acetate in ethanol (1:1:2 molar ratio) under gentle heating (303 K) yield bicyclic intermediates. Subsequent functionalization with ethyl carboxamide groups requires chloroacetyl chloride or similar acylating agents in ethanol-chloroform mixtures, followed by recrystallization for purity .

- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize side products like unsubstituted amines or over-acylated derivatives.

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) is standard. For example, bond angles (e.g., C–C–C = 110.5° vs. DFT-calculated 111.6°) and torsion angles (e.g., N1–C5–C4–C3 = 45.4° vs. 45.38°) validate structural accuracy .

- Data Interpretation : Compare experimental parameters (e.g., unit cell dimensions, R-factor < 0.06) with computational models to confirm stereochemistry and substituent orientations.

Q. Which computational tools are suitable for modeling electronic properties and non-covalent interactions?

- Methodology : Density Functional Theory (DFT) using Gaussian software (e.g., B3LYP/6-311++G(d,p)) predicts molecular orbitals, electrostatic potentials, and Hirshfeld surfaces. For example, Hirshfeld analysis quantifies intermolecular interactions (e.g., H···Cl contacts = 28.4% of surface area) .

- Validation : Cross-check computational results with experimental SC-XRD data (e.g., dihedral angles, hydrogen-bonding networks) to ensure accuracy.

Advanced Research Questions

Q. How should researchers address contradictions between experimental and computational bond parameters?

- Case Study : Discrepancies in bond angles (e.g., C22–C7–N2 = 111.1° experimental vs. 111.06° DFT) may arise from crystal packing forces or solvent effects.

- Resolution : Perform periodic DFT calculations (including solvent molecules) or refine SC-XRD data with anisotropic displacement parameters. Use Cremer-Pople puckering parameters (Q, θ, φ) to analyze ring conformation effects .

Q. What experimental designs optimize conformational analysis of the bicyclo[3.3.1]nonane core?

- Methodology : Combine dynamic NMR (DNMR) and SC-XRD to study chair-boat or twin-chair conformations. For example, chair-boat puckering amplitudes (Q = 0.63–0.80 Å) and phase angles (θ = 6.38–88.29°) reveal steric clashes between aryl groups in axial positions .

- Challenges : Crystallize the compound in different solvents (e.g., acetone vs. DMF) to trap multiple conformers for comparative analysis.

Q. How do o-chlorophenyl substituents influence supramolecular packing and crystallinity?

- Findings : Chlorine atoms engage in C–H···Cl (2.8–3.2 Å) and π···Cl interactions, forming helical chains or layered structures. For instance, carbonyl groups participate in C–H···O interactions (3.0 Å) to stabilize 3D networks .

- Design Strategy : Introduce electron-withdrawing groups (e.g., nitro) to modulate interaction strength and crystal morphology.

Q. What strategies mitigate steric congestion during functionalization of the diazabicyclononane scaffold?

- Approach : Regioselective alkylation (e.g., N-ethylation) at the less hindered nitrogen (boat-conformation piperidine) avoids steric clashes. Harsh conditions (e.g., excess alkyl halide, elevated temps) are required for equatorial substituents .

- Validation : Monitor reaction regiochemistry via HSQC NMR or X-ray photoelectron spectroscopy (XPS).

Q. How can researchers reconcile discrepancies in biological activity data across structural analogs?

- Analysis : Compare molecular docking results (e.g., AutoDock Vina) with in vitro assays. For example, axial vs. equatorial aryl groups alter binding affinity to lipid bilayers or enzyme active sites .

- Troubleshooting : Use QSAR models to correlate substituent electronegativity or steric bulk with activity trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.